REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].C(=O)([O-])[O-].[K+].[K+].[C:13](=O)([O-])O.[K+].[N+:18](C(Br)C1C=CC=CC=1)([O-:20])=[O:19].[CH2:29]([C:33]([CH3:35])=O)[CH:30]([CH3:32])[CH3:31]>O>[N+:18]([C:29]1[CH:33]=[CH:35][CH:13]=[CH:31][C:30]=1[CH2:32][N:3]1[CH2:4][CH2:5][S:1][C:2]1=[O:6])([O-:20])=[O:19] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
S1C(NCC1)=O
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the clear filtrate is separated
|
Type
|
WASH
|
Details
|
The organic phase is washed with 10 ml of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The oily residue is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CN1C(SCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |